molecular formula C8H9NOS B3222304 S-(Pyridin-3-ylmethyl) ethanethioate CAS No. 121277-14-3

S-(Pyridin-3-ylmethyl) ethanethioate

Cat. No.: B3222304
CAS No.: 121277-14-3
M. Wt: 167.23 g/mol
InChI Key: VEFLMRUZHJCHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“S-(Pyridin-3-ylmethyl) ethanethioate” is a specialty chemical with the CAS number 121277-14-3 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with sodium hydroxide in methanol . More details about the synthesis process can be found in the related documents of the product .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NOS . The molecular weight is 167.23 . The structure can be represented by the SMILES notation: CC(=O)SCC1=CN=CC=C1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 167.23 . More specific properties such as boiling point and other characteristics are not provided in the available resources .

Safety and Hazards

“S-(Pyridin-3-ylmethyl) ethanethioate” should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces . More safety information can be found in the product’s Safety Data Sheet .

Properties

IUPAC Name

S-(pyridin-3-ylmethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-7(10)11-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFLMRUZHJCHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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